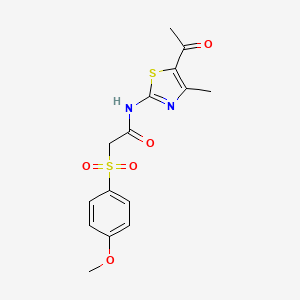

N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Descripción

Propiedades

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5S2/c1-9-14(10(2)18)23-15(16-9)17-13(19)8-24(20,21)12-6-4-11(22-3)5-7-12/h4-7H,8H2,1-3H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFXICJDKBXMHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a compound of increasing interest due to its potential biological activities, particularly in the realm of anticancer research. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing on diverse research findings.

The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves the reaction of a thiazole derivative with a sulfonamide. The presence of the thiazole ring is critical as it has been shown to enhance biological activity, particularly in anticancer applications. The compound's structure can be represented as follows:

Anticancer Activity

Research indicates that compounds containing thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related thiazole derivatives possess IC50 values ranging from 1.61 to 15.36 µM against different tumor cell lines, indicating potent anticancer properties .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 9 | Jurkat | 1.61 |

| 10 | A-431 | 1.98 |

| 13 | U251 (glioblastoma) | <10 |

| 4f | Various | 3.58 - 15.36 |

These compounds induce apoptosis in cancer cells, which is a critical mechanism for their anticancer effects. The activation of caspase pathways has been observed in studies involving thiazole derivatives, suggesting that they promote programmed cell death effectively .

The mechanism through which N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. For example, structural modifications that enhance hydrophobic interactions with target proteins have been correlated with increased cytotoxicity .

Case Studies

- Study on Apoptosis Induction : A study on thiazole derivatives demonstrated their ability to trigger apoptosis in human glioblastoma cells (U251). The derivatives showed significant activation of caspase-3, indicating that they can effectively lead tumor cells toward apoptotic pathways .

- In Vivo Studies : In vivo studies using animal models have shown that thiazole-containing compounds can reduce tumor size significantly compared to control groups, highlighting their potential for therapeutic applications .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that specific substitutions on the thiazole and phenyl rings are crucial for enhancing biological activity. For instance:

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Features and Substituent Effects

Thiazole vs. Benzothiazole Derivatives

- Target Compound: The thiazole ring with 5-acetyl and 4-methyl substituents distinguishes it from benzothiazole analogs.

- Bioisosteric Replacements: Compounds like N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-(p-tolyl)-thieno[3,2-d]pyrimidin-2-yl)sulfanyl)acetamide () substitute thiazole with thiadiazole, modifying electronic properties and hydrogen-bonding capacity .

Sulfonyl/Sulfamoyl Groups

- The sulfonyl group in the target compound contrasts with sulfamoyl moieties in analogs like N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide (). Sulfonyl groups generally enhance stability, whereas sulfamoyl groups may improve solubility .

Aromatic Substituents

Physicochemical Properties

- Solubility : Methoxy and sulfonyl groups in the target compound may reduce aqueous solubility compared to sulfamoyl-containing analogs .

- Thermal Stability : Nitro-substituted analogs like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () exhibit lower stability due to steric strain from the nitro group .

Q & A

Q. What are the common synthetic routes for N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via sequential N-acylation and sulfonylation reactions. For example:

N-Acylation : React 5-acetyl-4-methylthiazol-2-amine with chloroacetyl chloride in the presence of a base (e.g., NaH) to form the acetamide intermediate.

Sulfonylation : Introduce the 4-methoxyphenylsulfonyl group using 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP in DCM).

Intermediates are characterized via 1H/13C NMR (e.g., acetamide protons at δ 2.1–2.3 ppm and sulfonyl group resonance at δ 7.6–7.8 ppm) and mass spectrometry (e.g., molecular ion peaks matching calculated m/z values). Purity is confirmed via elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies functional groups (e.g., acetyl methyl at δ 2.1 ppm, thiazole protons at δ 6.8–7.2 ppm, and sulfonyl-linked aromatic protons at δ 7.5–8.0 ppm).

- IR Spectroscopy : Confirms carbonyl (C=O, ~1680 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₁₆H₁₇N₂O₄S₂: 389.0634).

- X-ray Crystallography (if crystals are obtained): Resolves bond lengths/angles (e.g., C–S bond in thiazole at ~1.74 Å) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound be resolved?

- Methodological Answer : Discrepancies in bond lengths or angles (e.g., deviations in sulfonyl group geometry) can be addressed using:

- SHELX Software Suite : Refine structures with SHELXL, leveraging restraints for disordered moieties and anisotropic displacement parameters.

- ORTEP-3 : Visualize thermal ellipsoids to assess positional uncertainty.

- WinGX : Validate hydrogen bonding (e.g., C–H···O interactions between acetamide and sulfonyl groups) and packing motifs. Cross-validation with NMR data ensures consistency .

Q. What experimental designs are recommended for assessing this compound’s biological activity, such as enzyme inhibition?

- Methodological Answer :

- In Vitro Assays : Use fluorescence-based or colorimetric enzyme inhibition assays (e.g., IC₅₀ determination against lipoxygenase or adenosine A2B receptors). Include positive controls (e.g., indomethacin for COX inhibition).

- Binding Studies : Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd).

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions (e.g., sulfonyl group hydrogen bonding with receptor residues). Validate docking poses with MD simulations .

Q. How can computational methods resolve discrepancies in biological activity data across studies?

- Methodological Answer :

- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. chloro groups) with activity trends.

- Free Energy Perturbation (FEP) : Quantify energy differences between active/inactive conformers.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile conflicting IC₅₀ values from different assay conditions .

Q. What strategies optimize the synthesis yield of this compound while minimizing byproducts?

- Methodological Answer :

- Reaction Monitoring : Use TLC or LC-MS to track intermediate formation.

- Catalyst Screening : Test DMAP, DBU, or ultrasound-assisted conditions for sulfonylation efficiency.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Yields >70% are achievable with optimized stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) .

Structural and Mechanistic Questions

Q. How is the puckering conformation of the thiazole ring analyzed, and what software is used?

- Methodological Answer :

- Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) for the thiazole ring using crystallographic coordinates.

- Plane Deviation Analysis : Measure out-of-plane displacements (Δzi) via Mercury or OLEX2.

- Dynamic NMR : Assess ring flexibility through variable-temperature 1H NMR (e.g., coalescence temperatures for proton exchange) .

Q. What mechanistic insights explain the compound’s stability under acidic/basic conditions?

- Methodological Answer :

- Hydrolysis Studies : Monitor degradation via HPLC under pH 2–12. The acetamide group is susceptible to base-catalyzed hydrolysis (t₁/₂ ~4 hrs at pH 12), while the sulfonyl group remains stable.

- DFT Calculations : Use Gaussian to model transition states (e.g., energy barriers for nucleophilic attack on the carbonyl) .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR assignments for the thiazole protons?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings.

- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns.

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., N-(4-methylthiazol-2-yl)acetamides in and ) .

Q. Why might crystallographic and computational bond-length data differ for the sulfonyl group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.